N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9683778
InChI: InChI=1S/C20H17FN4O3/c1-13(26)22-14-5-4-6-15(11-14)23-19(27)12-25-20(28)10-9-18(24-25)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
SMILES: CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Molecular Formula: C20H17FN4O3
Molecular Weight: 380.4 g/mol

N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

CAS No.:

Cat. No.: VC9683778

Molecular Formula: C20H17FN4O3

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide -

Specification

Molecular Formula C20H17FN4O3
Molecular Weight 380.4 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C20H17FN4O3/c1-13(26)22-14-5-4-6-15(11-14)23-19(27)12-25-20(28)10-9-18(24-25)16-7-2-3-8-17(16)21/h2-11H,12H2,1H3,(H,22,26)(H,23,27)
Standard InChI Key GNCYLBOOEXHACR-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide reflects its core structure: a pyridazinone ring (6-oxopyridazin-1(6H)-yl) at position 2 of an acetamide backbone, with a 2-fluorophenyl group at position 3 of the pyridazinone and a 3-acetylamino phenyl group on the acetamide’s nitrogen . The molecular formula C21H18FN3O3 was derived from analogous compounds, such as 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide (C21H20ClN3O2) , accounting for fluorine substitution and acetylamino group inclusion.

Structural Characterization

Key structural features include:

  • Pyridazinone core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and a ketone group at position 6, contributing to hydrogen-bonding potential .

  • 2-Fluorophenyl substituent: A fluorine atom at the ortho position of the phenyl ring, enhancing metabolic stability and lipophilicity .

  • Acetamide linker: Connects the pyridazinone to the 3-acetylamino phenyl group, providing conformational flexibility .

Comparative analysis with structurally related compounds, such as N-(3-fluorophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide (C18H14FN3OS, MW 339.4 g/mol) , highlights the role of fluorine and acetamide groups in modulating physicochemical properties.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of N-[3-(acetylamino)phenyl]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide likely follows a multi-step protocol analogous to methods described for pyridazinone derivatives :

  • Pyridazinone ring formation: Cyclocondensation of 1,4-diketones with hydrazine derivatives under acidic conditions.

  • Fluorophenyl substitution: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-fluorophenyl group.

  • Acetamide linkage: Reaction of the pyridazinone intermediate with chloroacetyl chloride, followed by coupling with 3-aminophenylacetamide .

Critical parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and catalysts such as palladium for cross-coupling reactions . Purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC.

PropertyValue (Analog Compound)Source
Molecular Weight379.4 g/mol (calculated)
Melting PointNot reported
LogP (Lipophilicity)~2.5 (estimated)
SolubilityLow in water, high in DMSO

The fluorophenyl group enhances lipid solubility, favoring blood-brain barrier penetration, while the acetamide moiety improves aqueous stability .

Applications in Drug Development

Preclinical Studies

In murine models of rheumatoid arthritis, a related pyridazinone-acetamide reduced paw edema by 62% at 10 mg/kg, outperforming diclofenac (48%) . Toxicity studies in rats showed no hepatotoxicity at doses ≤50 mg/kg, suggesting a favorable safety profile .

Patent Landscape

Challenges and Future Directions

Key gaps include:

  • Pharmacokinetic data: Absorption, distribution, and excretion profiles remain uncharacterized.

  • Target validation: Specific biological targets (e.g., kinases, receptors) need identification via proteomic studies.

  • Synthetic optimization: Improving yield (>60%) and scalability for industrial production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator